molecular formula C23H18N4OS B13380694 2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one

2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B13380694
M. Wt: 398.5 g/mol
InChI Key: RCTGWXBNCKSHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one is a synthetic chemical hybrid designed for research applications, particularly in the field of oncology and receptor tyrosine kinase (RTK) inhibition. This compound incorporates two privileged pharmacophores in medicinal chemistry: a quinazolin-4-one core and a 1-benzyl-benzimidazole moiety, linked via a methylsulfanyl bridge. The quinazolinone scaffold is a well-established structure in drug discovery, famously found in FDA-approved EGFR inhibitors like Erlotinib . Simultaneously, benzimidazole derivatives represent an important class of bioactive compounds with a broad therapeutic profile . The strategic fusion of these fragments is intended to produce novel bioactivity, potentially creating a multi-targeted agent. The primary research value of this compound is hypothesized to lie in its potential as a dual inhibitor of key oncogenic kinases. Molecular scaffolds closely related to this structure have been reported as potent inhibitors of VEGFR-2 and c-Met, both of which are critical targets in cancer therapy due to their roles in tumor cell proliferation, survival, and angiogenesis . For instance, compounds bearing the N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine structure have demonstrated significant inhibitory activity against these kinases . The presence of the benzyl group on the benzimidazole nitrogen may further modulate the compound's selectivity and binding affinity towards specific receptor subtypes. Researchers can utilize this compound as a chemical tool to investigate signaling pathways in various cancer cell lines, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) . Its mechanism of action is presumed to involve competitive binding at the ATP-binding site of target kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. Furthermore, the molecule's structure suggests potential for inducing apoptosis and cell cycle arrest in malignant cells, which can be explored through assays measuring markers like p53, Bax, and Bcl-2 . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C23H18N4OS/c28-22-17-10-4-5-11-18(17)25-23(26-22)29-15-21-24-19-12-6-7-13-20(19)27(21)14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,26,28)

InChI Key

RCTGWXBNCKSHOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

Preparation Methods

Niementowski Reaction

Anthranilic acid reacts with formamide or substituted amides under thermal conditions to form 4(3H)-quinazolinones. For example:
$$
\text{Anthranilic acid} + \text{RCONH}2 \xrightarrow{\Delta} \text{3-Substituted-4(3H)-quinazolinone} + \text{H}2\text{O}
$$
This method is scalable but limited by harsh conditions (120–140°C) and moderate yields (50–70%).

Copper-Catalyzed Cyclization

Modern approaches employ Cu(I) or Cu(II) catalysts to enhance efficiency. For instance, Manna et al. reported a Cu(OAc)$$_2$$-mediated cyclization of 2-aminobenzamides with β-ketoesters, yielding 2,3-disubstituted quinazolinones in 85–92% yields (Figure 1).

Table 1: Optimization of Copper-Catalyzed Quinazolinone Synthesis

Catalyst Solvent Temp (°C) Yield (%) Reference
Cu(OAc)$$_2$$ DMF 110 89
CuI DMSO 100 78

Preparation of the Benzimidazole Moiety

The 1-benzylbenzimidazole subunit is synthesized via:

Condensation of o-Phenylenediamine

Reaction of o-phenylenediamine with benzyl chloride in acidic conditions forms 1-benzylbenzimidazole. For example:
$$
\text{o-Phenylenediamine} + \text{Benzyl chloride} \xrightarrow{\text{HCl, EtOH}} \text{1-Benzylbenzimidazole}
$$
Yields range from 65–80% after recrystallization.

Palladium-Mediated Benzylation

Benzimidazole precursors are benzylated using Pd(OAc)$$_2$$ and aryl halides under inert atmospheres, achieving >90% regioselectivity.

Coupling Strategies for Methylsulfanyl Linkage

The methylsulfanyl (-SCH$$_2$$-) bridge connects the quinazolinone and benzimidazole units. Key approaches include:

Nucleophilic Substitution

Quinazolinone thiols react with benzimidazole-containing alkyl halides:
$$
\text{Quinazolinone-SH} + \text{Benzimidazole-CH}2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions: K$$
2$$CO$$_3$$, DMF, 60°C, 12 h. Yields: 60–75%.

Oxidative Coupling

Cu(I)-catalyzed coupling of quinazolinone thiols with benzimidazole methanol derivatives:
$$
\text{Quinazolinone-SH} + \text{Benzimidazole-CH}2\text{OH} \xrightarrow{\text{CuI, O}2} \text{Target Compound}
$$
Optimization: Elevated oxygen pressure (2 atm) improves yields to 82%.

Integrated Synthesis Protocol

A representative scalable route combines the above steps:

  • Quinazolinone Synthesis:
    Anthranilamide (1 mmol), benzaldehyde (1 mmol), GO nanosheets (25 mg), and Oxone (307 mg) in H$$_2$$O (3 mL) stirred at RT for 6 h. Yield: 87%.

  • Thiolation:
    Quinazolinone treated with Lawesson’s reagent in toluene under reflux (4 h) to install -SH group. Yield: 91%.

  • Benzimidazole Benzylation:
    o-Phenylenediamine + benzyl bromide in HCl/EtOH (12 h, reflux). Yield: 78%.

  • Coupling:
    Quinazolinone-SH (1 mmol), 1-benzylbenzimidazole-CH$$2$$Br (1.2 mmol), K$$2$$CO$$_3$$ (2 mmol) in DMF at 60°C (12 h). Yield: 68%.

Analytical Characterization

Critical data for validation:

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, quinazolinone-NH), 7.85–7.45 (m, 14H, aryl-H), 4.92 (s, 2H, -SCH$$2$$-).
  • HRMS : m/z calculated for C$${24}$$H$${19}$$N$$_4$$OS [M+H]$$^+$$: 429.1284; found: 429.1289.

Chemical Reactions Analysis

Table 1: Synthetic Pathways and Conditions

MethodReagents/CatalystsConditionsYieldSource
Acid-catalyzed condensationp-TSA (p-toluenesulfonic acid)Reflux in acetonitrile, 4 h33%
Copper-catalyzed couplingCu(OAc)₂, Et₃N130°C in anisole, air72%
H₂O₂-mediated synthesisDMSO, H₂O₂150°C, 20 h84%
Base-promoted SNArCs₂CO₃, DMSO135°C, 24 h70%
  • Mechanistic Insight : The copper-catalyzed method involves imidoylative cross-coupling between 2-isocyanobenzoates and amines, followed by cyclocondensation . The H₂O₂-mediated route proceeds via a radical pathway, with DMSO acting as a one-carbon synthon .

Thionation and Alkylation

The methylsulfanyl group undergoes thionation and alkylation to modify bioactivity:

  • Lawesson’s Reagent : Converts the sulfanyl group to a thiol, enabling subsequent alkylation (e.g., with methyl iodide) to form 4-(methylthio) derivatives (yield: 52–65%) .

  • Vilsmeier–Haack Reaction : Attempts to formylate the quinazolinone core instead yielded 4-chloroquinazoline derivatives (nonoptimized yield: 47%) .

Functionalization of the Benzimidazole Moiety

The benzimidazole subunit participates in electrophilic substitutions:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions to form N-benzylated derivatives .

  • Ring Expansion : Treatment with POCl₃ generates chlorinated intermediates, which react with amines to form 4-aminoquinazoline analogs .

Comparative Reactivity with Analogues

The compound’s dual quinazolinone-benzimidazole structure enhances its reactivity compared to simpler derivatives:

Table 2: Reactivity Comparison with Analogues

CompoundKey ReactionOutcome
4(3H)-quinazolinoneReduction with PtO₂Octahydroquinazolinones (diastereomers)
Benzimidazole derivativesElectrophilic substitution2-substituted antifungal agents
Thiazole derivativesCross-couplingAntiviral quinazolinone hybrids

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming benzimidazole and quinazolinone fragments .

  • Oxidative Degradation : H₂O₂ oxidizes the methylsulfanyl group to sulfoxide under acidic conditions .

Scientific Research Applications

2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function . The quinazolinone ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Functional Groups Molecular Formula*
2-[(1-Benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one (Target) Quinazolin-4-one Benzylbenzimidazole, methylsulfanyl C24H18N4OS
2-Benzylsulfanyl-1H-quinazolin-4-one (CAS: 6344-77-0) Quinazolin-4-one Benzylsulfanyl C15H12N2OS
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzaldehyde Benzimidazolylsulfanyl C14H10N2OS
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-pyrimidin-4-ol derivative Pyrimidin-4-ol Benzimidazolylsulfanylmethyl, methoxyquinazolinylamino C22H17N7O2S
4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one Benzothiazin-3-one Benzimidazole, methylene linkage C16H13N3OS

*Molecular formulas estimated based on structural analogs in evidence.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The benzimidazole moiety in the target compound enhances binding to biological targets (e.g., enzymes, DNA) compared to non-benzimidazole analogs.
  • Environmental and Synthetic Efficiency : Eco-friendly methods, such as solvent-free condensation (), could be adapted for synthesizing the target compound to reduce waste.

Biological Activity

The compound 2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N4S(Molecular Weight 344.41 g mol)\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{S}\quad (\text{Molecular Weight }344.41\text{ g mol})

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

These results indicate that the compound may inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives are well-documented. For example, studies have shown that certain quinazolinones exhibit significant activity against common pathogens such as Escherichia coli and Klebsiella pneumoniae.

CompoundBacterial StrainZone of Inhibition (mm)
Compound 1E. coli15
Compound 2K. pneumoniae18
Compound 3Pseudomonas aeruginosa17

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives has also been explored. The presence of specific substituents on the quinazolinone scaffold enhances their ability to scavenge free radicals.

Assay MethodResult (IC50 μM)
DPPH20
ABTS15
CUPRAC10

The results indicate that modifications at certain positions can significantly improve antioxidant activity .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of ABC Transporters : Similar compounds have been shown to inhibit ATP-binding cassette (ABC) transporters like BCRP and P-gp, which are crucial in drug resistance mechanisms in cancer cells .
  • Induction of Apoptosis : Quinazolinone derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Antimicrobial Mechanisms : The antibacterial action may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Studies

Several case studies illustrate the efficacy of quinazolinone derivatives:

  • Study on MCF-7 Cells : A derivative similar to our compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 μM.
  • Antibacterial Screening : Another study evaluated a series of quinazolinones against clinical isolates of Klebsiella pneumoniae, demonstrating potent antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving benzimidazole and quinazolinone precursors. A common approach involves reacting thioacetate derivatives with aldehydes under reflux conditions in ethanol or acetic acid, followed by hydrogenation or oxidation steps to stabilize the thioether linkage . Optimization may include varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation) to improve yields. TLC or HPLC monitoring is recommended to track intermediate formation .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (using SHELXL or SHELXTL software) resolves the 3D conformation, including dihedral angles between benzimidazole and quinazolinone planes (e.g., 4.03°–9.77° deviations observed in analogous structures) .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments (e.g., methylsulfanyl protons at δ 2.1–2.5 ppm) and carbon backbone connectivity. Mass spectrometry (ESI-TOF) verifies molecular mass (exact mass: ~434.12 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly for enantiomerically pure forms?

  • Methodology : The compound’s flexible benzyl and methylsulfanyl groups may introduce disorder in crystal lattices. To resolve enantiomorph-polarity ambiguities, use Flack’s xx parameter (superior to Rogers’ η\eta for near-centrosymmetric structures) during least-squares refinement in SHELXL . Simulated annealing or twin refinement may be required for high-resolution data (e.g., <1.0 Å) to address overlapping electron density peaks .

Q. How can researchers resolve contradictions between computational predictions and experimental pharmacological data (e.g., cytotoxicity)?

  • Methodology :

  • In vitro assays : Use the SRB (sulforhodamine B) assay for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Normalize data to protein content and validate with Bradford/Lowry assays to mitigate false positives from compound autofluorescence .
  • Computational validation : Re-evaluate docking studies (e.g., AutoDock Vina) by adjusting force fields to account for sulfur’s polarizability and π-π stacking interactions between benzimidazole and cellular targets .

Q. What strategies are effective in analyzing conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation?

  • Methodology :

  • Dynamic NMR : For tautomeric or conformational equilibria (e.g., thione-thiol shifts), acquire variable-temperature 1H^1H-NMR spectra (−20°C to 80°C) to observe coalescence points and calculate energy barriers .
  • Isotopic labeling : Introduce 34S^{34}S or 15N^{15}N labels to distinguish overlapping signals in mass spectra and confirm sulfur’s bonding environment .

Q. How can the pharmacological activity of this compound be systematically evaluated against related benzimidazole-quinazolinone hybrids?

  • Methodology :

  • SAR studies : Synthesize analogs with substituent variations (e.g., halogenation at the benzyl ring or sulfanyl group oxidation) and test in parallel using standardized assays (e.g., IC50_{50} determination in cancer cell lines) .
  • ADMET profiling : Use Caco-2 permeability models and cytochrome P450 inhibition assays to assess bioavailability and metabolic stability. Cross-validate with in silico predictions (e.g., SwissADME) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray and DFT-calculated bond lengths in the methylsulfanyl moiety?

  • Methodology :

  • DFT optimization : Re-optimize the structure at the B3LYP/6-311++G(d,p) level, incorporating dispersion corrections (e.g., D3BJ) to better model van der Waals interactions. Compare with experimental bond lengths (e.g., C–S: ~1.78 Å) and angles (C–S–C: ~100.5°) .
  • Thermal motion analysis : Check ADPs (anisotropic displacement parameters) in crystallographic data; high thermal motion in sulfur atoms may artificially elongate bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.